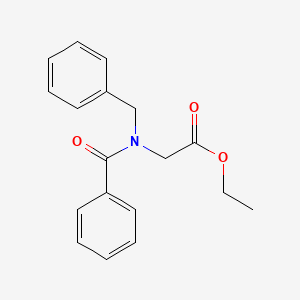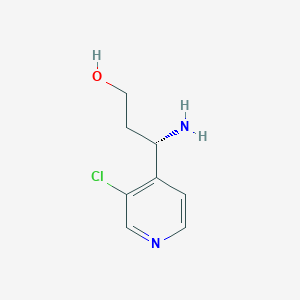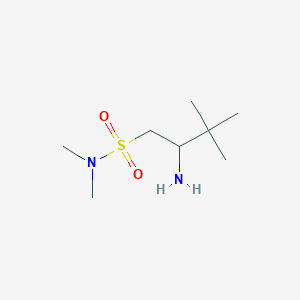
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is a chemical compound with the molecular formula C8H20N2O2S and a molecular weight of 208.32 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a highly branched butane backbone. It is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide typically involves the reaction of 2,2,3,3-tetramethylbutane with sulfonamide precursors under controlled conditions. One common method includes the use of tert-butyl bromide and ethyl bromide in the presence of magnesium metal and manganese(II) ions . The reaction proceeds through the formation of organomanganese intermediates, which then decompose to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial use.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar butane backbone but lacking the sulfonamide group.
Sulfanilamide: A sulfonamide antibiotic with a different structural arrangement but similar functional group.
Uniqueness
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is unique due to its highly branched structure and the presence of both amino and sulfonamide groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C8H20N2O2S |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
2-amino-N,N,3,3-tetramethylbutane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O2S/c1-8(2,3)7(9)6-13(11,12)10(4)5/h7H,6,9H2,1-5H3 |
Clave InChI |
ZHCDMCKMVNXRSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CS(=O)(=O)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


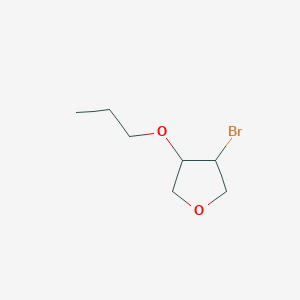
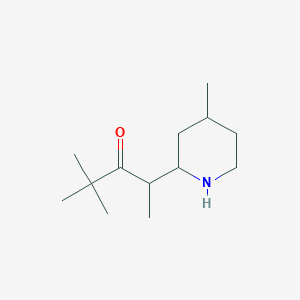
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
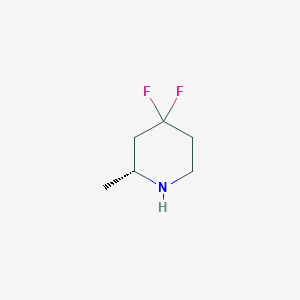
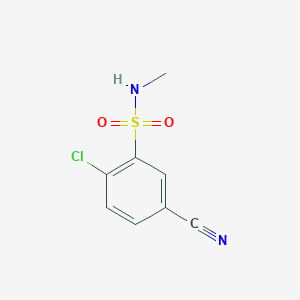
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
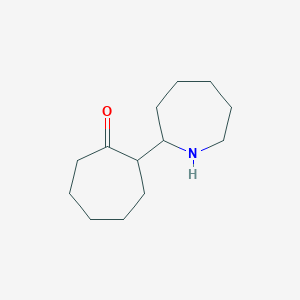
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
